Cas no 1207326-93-9 (4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid is a specialized organic compound featuring a benzoic acid core functionalized with a (2,6-dimethylphenyl)(methylsulfonyl)aminomethyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the sulfonamide moiety enhances its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The aromatic dimethyl substitution contributes to steric stability, while the carboxylic acid group allows for further derivatization. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for rigorous applications in medicinal chemistry and material science. The compound's balanced lipophilicity and polarity further support its utility in drug discovery.
4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid structure
1207326-93-9 structure
Product Name:4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid
CAS No:1207326-93-9
MF:C17H19NO4S
MW:333.40206360817
CID:4685631
Update Time:2025-05-24

4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{[(2,6-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
    • 4-([(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl)benzoic acid
    • STK873778
    • BBL006500
    • SP4289
    • H6016
    • 4-{[N-(2,6-dimethylphenyl)methanesulfonamido]methyl}benzoic
    • benzoic acid, 4-[[(2,6-dimethylphenyl)(methylsulfonyl)amino]methyl]-
    • 4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid
    • Inchi: 1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
    • InChI Key: TZGZKZITLHCATM-UHFFFAOYSA-N
    • SMILES: S(C)(N(CC1C=CC(C(=O)O)=CC=1)C1C(C)=CC=CC=1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 495
  • Topological Polar Surface Area: 83.1

4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid Pricemore >>

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Additional information on 4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid

4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic Acid: A Comprehensive Overview

4-{(2,6-Dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid (CAS No. 1207326-93-9) is a complex organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted aminomethyl group containing both dimethylphenyl and methylsulfonyl substituents. The combination of these groups imparts distinctive chemical properties and reactivity to the molecule.

The dimethylphenyl group in the structure contributes to the compound's aromaticity and stability, while the methylsulfonyl group introduces strong electron-withdrawing effects, enhancing the acidity of the benzoic acid moiety. This dual functionality makes the compound highly versatile and amenable to further chemical modifications. Recent studies have explored its potential as a precursor for synthesizing advanced materials, such as polymer-based composites with enhanced thermal stability and mechanical strength.

From a synthetic perspective, the preparation of 4-{(2,6-dimethylphenyl)(methylsulfonyl)aminomethyl}benzoic acid involves multi-step reactions, including nucleophilic substitutions and condensation reactions. Researchers have optimized these processes to achieve higher yields and purities, leveraging modern catalytic systems and green chemistry principles. The compound's synthesis has been documented in several peer-reviewed journals, highlighting its role in medicinal chemistry as a building block for bioactive molecules.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound, providing insights into its electronic structure and reactivity patterns. These studies have revealed that the methylsulfonyl group significantly influences the compound's ability to participate in hydrogen bonding interactions, which is critical for its performance in biological systems. Such findings have paved the way for its application in drug design, particularly in targeting specific protein-protein interactions.

In terms of applications, 4-{(2,6-dimethylphenyl)(methylsulfonyl)aminom methyl}benzoic acid has shown promise in the development of novel antibiotics and anticancer agents. Its ability to modulate enzyme activity makes it a valuable candidate for pharmacological research. Additionally, its use as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for producing enantiomerically pure compounds with high efficiency.

Looking ahead, ongoing research is focused on expanding the scope of this compound's applications by exploring its interactions with biological systems at the molecular level. Advanced analytical techniques such as X-ray crystallography and NMR spectroscopy are being employed to elucidate its structural dynamics and binding affinities with target biomolecules.

In conclusion, 4-{(2,6-dimethy lphenyl)(m ethylsulf onyl)amino methyl}benzoic acid (CAS No. 1207326-93-9) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties and versatile structure continue to inspire innovative research directions, solidifying its role as a key player in contemporary chemical science.

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